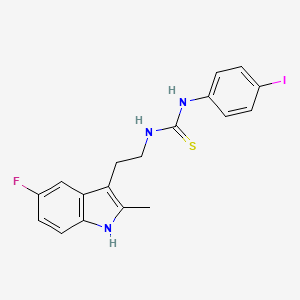

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 5-fluoro-2-methyl-1H-indole with an appropriate ethylating agent to form the intermediate 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine. This intermediate is then reacted with 4-iodophenyl isothiocyanate under suitable conditions to yield the final thiourea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Cyclization Reactions

Thioureas are prone to heterocyclization under basic or acidic conditions. For this compound:

- Base-catalyzed cyclization with α-halocarbonyl compounds (e.g., α-bromoacetone) forms thiazolidene-2-imine derivatives (Scheme 1) .

- Reaction with dimethyl acetylenedicarboxylate (DMAD) in methanol yields methyl [4-oxo-2-(substituted benzoylimino)thiazolidin-5-ylidene]acetates .

Example Conditions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea derivative | α-Bromoacetone, KOH, aqueous medium | Thiazol-2-imine | 85% | |

| Thiourea derivative | DMAD, MeOH, RT | Thiazolidin-5-ylidene acetate | 78% |

Nucleophilic Substitution at the Iodophenyl Group

The 4-iodophenyl group participates in cross-coupling reactions :

- Suzuki–Miyaura coupling with arylboronic acids under Pd catalysis yields biaryl derivatives (Table 2) .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodophenyl thiourea | 4-Methoxyphenylboronic acid, Pd(OAc)₂, K₂CO₃, THF/H₂O | Biaryl thiourea | 91% |

Electrophilic Substitution on the Indole Moiety

The 5-fluoro-2-methylindole group undergoes:

- Electrophilic substitution at C-5 (activated by fluorine) .

- Methyl group-directed reactions , such as formylation or halogenation at C-3 .

Thione–Thiol Tautomerism

The thiourea group exhibits tautomerism (thione ⇌ thiol) in solution (Scheme 2) :

- Stabilized by intramolecular hydrogen bonding (N–H···S or S–H···N) .

- Confirmed via FTIR (ν(S–H) at ~2438 cm⁻¹) .

Biological Interactions

While not a reaction, the compound’s thiourea core inhibits enzymes (e.g., glutaminyl cyclase) via chelation with metal ions (e.g., Zn²⁺) .

Stability and Degradation

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with indole and thiourea functionalities exhibit significant anticancer properties. The indole structure is known for its role in modulating biological pathways involved in cancer progression. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, the incorporation of fluorine and iodine atoms enhances the biological activity and selectivity of these compounds against various cancer cell lines .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neuroinflammatory pathways. Indole derivatives have been studied for their role in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiourea group may also contribute to these protective effects by acting as a free radical scavenger .

Antimicrobial Properties

Thioureas have been recognized for their antimicrobial properties, making this compound a candidate for further investigation in treating bacterial infections. Preliminary studies suggest that modifications to the thiourea moiety can enhance antibacterial activity against resistant strains .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-phenylthiourea

- 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

- 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea

Uniqueness

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight: 436.522 g/mol

- Functional Groups: Thiourea, indole, and aromatic rings

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, derivatives of thiourea have demonstrated IC50 values ranging from 1.29 µM to 14 µM against multiple cancer types, including breast and prostate cancers .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 1 | Breast | 1.50 |

| 2 | Prostate | 3.00 |

| 3 | Pancreatic | 7.00 |

| 4 | Lung | <20 |

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In a recent study, it was found to have an IC50 value of 5.9 ± 2.47 µM, outperforming traditional inhibitors like kojic acid (IC50 = 16.4 ± 3.53 µM) . This suggests its potential use in cosmetic applications for skin whitening.

Table 2: Tyrosinase Inhibition Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.9 |

| Kojic Acid | 16.4 |

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Efficacy

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: By binding to active sites on enzymes such as tyrosinase.

- Induction of Apoptosis: Certain studies indicate that thiourea derivatives can trigger programmed cell death in cancer cells.

- Antioxidant Properties: Some derivatives exhibit free radical scavenging activity, contributing to their anticancer effects .

Case Studies

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry demonstrated that a series of thiourea derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with low micromolar IC50 values, indicating strong therapeutic potential .

- Tyrosinase Inhibition Study: Another investigation revealed that modifications in the indole group of thiourea compounds could enhance their inhibitory effects on tyrosinase, suggesting a structure-activity relationship that could guide future drug design .

Propriétés

IUPAC Name |

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYFGQHHVVEZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FIN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.